3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
Description
Propriétés
IUPAC Name |
3,3-diphenyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-23(27-18-21-13-7-16-28(21)24-25-14-8-15-26-24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,14-15,21-22H,7,13,16-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSJSVXPAKTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidine intermediate, which is then coupled with a pyrimidine derivative
Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide under basic conditions.
Coupling with Pyrimidine Derivative: The pyrrolidine intermediate is then reacted with a pyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Diphenyl Group: The final step involves the reaction of the coupled product with a diphenyl compound under conditions that facilitate the formation of the propanamide linkage, such as using a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Amide Hydrolysis
The central amide bond (N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide) can undergo hydrolysis to yield carboxylic acid derivatives. Similar reactions are observed in pyrazolo[1,5-a]pyrimidine systems under basic conditions :
Pyrimidine Ring Substitutions
The pyrimidin-2-yl group at the pyrrolidine nitrogen is electron-deficient, enabling NAS at positions 4 and 6. For example, Suzuki-Miyaura coupling has been reported for pyrimidine boronic acids in related systems :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| C–H Functionalization | Boronic acid, Pd catalyst | Substituted purine derivatives (e.g., 8-(6-methylpyridin-3-yl)purin-6-yl) |
Pyrrolidine Ring Modifications
The pyrrolidine moiety can undergo alkylation or oxidation. In PI3K inhibitor syntheses, pyrrolidine derivatives are functionalized at nitrogen with dimethylamino or morpholinyl groups :
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | Dimethylamine, reductive amination | (3R)-3-(Dimethylamino)pyrrolidin-1-yl derivatives | |
| Oxidation | Dess–Martin periodinane | Pyrrolidinone derivatives |
Diphenylpropionamide Stability
The 3,3-diphenylpropionamide group is relatively inert under mild conditions but may undergo:
-
Reduction : Catalytic hydrogenation of phenyl rings (not directly observed but plausible).
-
Radical reactions : Halogenation under UV light (theoretical).
Applications De Recherche Scientifique
3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrimidine moiety may play a crucial role in binding to these targets, while the diphenyl group could influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Related Compounds
CP-93,393: A Pyrimidine-Containing Anxiolytic Agent
Structure : CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione) shares a pyrimidine ring and pyrrolidine-derived scaffold but differs in its bicyclic pyrido-pyrazine core and succinimide ring .
Metabolism :
- Pyrimidine Ring Oxidation : Hydroxylation at the 5-position (M15) and subsequent glucuronidation/sulfation (M7, M13) dominate metabolism, accounting for ~51% of the dose in humans .
- Pyrimidine Ring Cleavage: A novel pathway produces amidine analogs (e.g., M18), contributing 7–15% to excretion .
- Succinimide Hydrolysis: Minor pathway (<9% of dose) .
Pharmacokinetics :
| Parameter | Male Monkeys (CP-93,393) | Humans (CP-93,393) |
|---|---|---|
| Cmax (ng/mL) | 143.2 | 10.92 (PMs), 1.02 (EMs) |
| AUC (ng·hr/mL) | 497.7 | Higher in PMs vs. EMs |
| Excretion (Urine) | 69% | 67.8% |
However, the absence of a succinimide ring in the target compound could reduce susceptibility to hydrolysis .
Propanamide Derivatives with Pyridine/Pyrimidine Substituents
3-(3-Methyl-3H-Diazirin-3-yl)-N-(Pyrimidin-2-yl)propanamide
Structure: Features a pyrimidin-2-yl group attached to a propanamide backbone and a diazirine ring. Key Differences: Lacks the diphenyl and pyrrolidinylmethyl groups present in the target compound.
2,2-Dimethyl-N-Pyridin-2-yl-propionamide
Structure : A simpler propanamide derivative with a pyridin-2-yl group and pivaloyl (2,2-dimethyl) substitution.
Properties : Lower molecular weight (178.23 g/mol) and higher lipophilicity due to the pivaloyl group. Melting point: 71–75°C .
Relevance : Highlights how substituents (e.g., diphenyl vs. pivaloyl) influence physicochemical properties like solubility and metabolic stability.
Structural Analogues with Heterocyclic Motifs
- N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide: Contains a thiadiazole ring and phenylsulfanyl group. Demonstrates the role of sulfur-containing heterocycles in modulating activity .
- Methyl 6-(Phenylmethyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate: Integrates a thienopyridine scaffold, emphasizing the diversity of propanamide derivatives in targeting enzymes or ion channels .
Key Comparative Insights
Metabolic Stability
- Pyrimidine Oxidation : Common in CP-93,393 and likely relevant to the target compound. Diphenyl groups may sterically hinder this pathway, improving stability .
- Conjugation Reactions : Glucuronidation/sulfation of hydroxylated metabolites (e.g., M15 → M7/M13) are major clearance routes for CP-93,393 .
Structural Influences on Pharmacokinetics
| Feature | CP-93,393 | Target Compound |
|---|---|---|
| Core Scaffold | Pyrido-pyrazine | Pyrrolidinylmethyl |
| Aromatic Groups | Pyrimidine only | Diphenyl + pyrimidine |
| Metabolic Hotspots | Pyrimidine, succinimide | Pyrimidine, diphenyl? |
The diphenyl groups in the target compound may enhance lipophilicity and receptor binding but increase CYP450-mediated oxidation risks.
Activité Biologique
3,3-Diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H26N4O
- Molecular Weight : 398.48 g/mol
The structure features a propanamide backbone with a diphenyl group and a pyrimidinyl-pyrrolidinyl substituent, which may influence its interaction with biological targets.
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer therapy and neuroprotection. Its mechanisms may involve:
- Inhibition of Enzymatic Activity : Compounds similar to 3,3-diphenyl derivatives have shown inhibition against specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Receptor Activity : The presence of the pyrimidine and pyrrolidine moieties suggests potential interactions with neurotransmitter receptors, possibly influencing neurochemical pathways.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance:
- In Vitro Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties:
- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress markers in neuronal models, indicating potential for treating neurodegenerative diseases.
Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of similar compounds against breast cancer cells (MCF-7), it was found that treatment with 3,3-diphenyl derivatives resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours. The study highlighted the role of apoptosis as a primary mechanism of action.
Case Study 2: Neuroprotective Potential
A neuroprotection study assessed the effects of related compounds on oxidative stress in SH-SY5Y neuroblastoma cells. Results indicated that treatment with these compounds reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting protective effects against neurodegeneration.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of diphenyl compounds. Studies indicate that modifications to the diphenyl group can enhance biological activity:
- Substituent Variations : Altering substituents on the diphenyl ring has been shown to affect potency and selectivity for various biological targets.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal favorable absorption and distribution characteristics for some derivatives.
Q & A
Q. What synthetic strategies are recommended for preparing 3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed. First, the pyrrolidine ring is functionalized with a pyrimidin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) . The propanamide backbone is then introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3,3-diphenylpropanoic acid and the pyrrolidinylmethyl amine intermediate. Optimize yields by controlling solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of coupling agent) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, especially the pyrimidin-2-yl and diphenyl groups. Look for characteristic shifts: pyrimidine protons at δ 8.5–9.0 ppm and pyrrolidine methylene protons at δ 2.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% by area-under-curve).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS) with an error margin <5 ppm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s binding affinity for melanocortin receptors (e.g., MC4R), and what in vitro assays are suitable?
- Methodological Answer :
- Radioligand Binding Assays : Use -NDP-MSH as a tracer in competition binding assays with MC4R-expressing HEK293 cells. Calculate IC values and perform Scatchard analysis to determine K .
- cAMP Accumulation Assays : Monitor cAMP production via ELISA or BRET-based biosensors to assess functional antagonism/agonism .
- Mutagenesis Studies : Identify critical binding residues (e.g., Asp126, His158) by introducing point mutations and comparing binding kinetics .
Q. What computational approaches are used to model interactions between this compound and target proteins, and how can they inform structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into MC4R’s crystal structure (PDB: 6W25). Focus on hydrogen bonding with Asp126 and π-π stacking with His158 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to analyze binding stability and conformational changes .
- Free Energy Calculations : Apply MM-GBSA to predict binding free energy and correlate with experimental IC values .
Q. How can contradictions in reported biological activity data (e.g., varying IC across studies) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, buffer pH).
- Metabolic Stability Tests : Use liver microsomes to assess whether differences arise from compound degradation .
- Proteomic Profiling : Perform kinome-wide screening to identify off-target interactions that may skew results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
